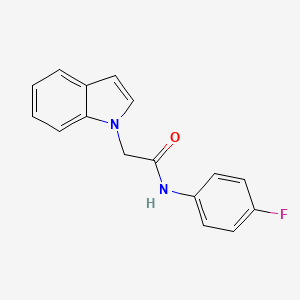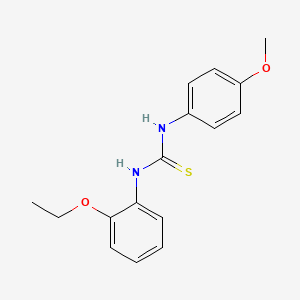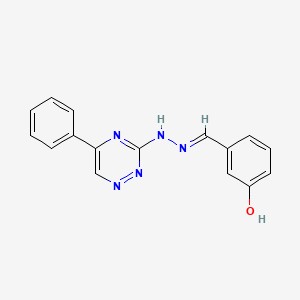
N-(2,4-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as DMF-MOR-4, is a chemical compound that has gained attention from the scientific community due to its potential therapeutic applications. This compound has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In
Mecanismo De Acción
N-(2,4-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide exerts its therapeutic effects by inhibiting the activity of specific enzymes and signaling pathways involved in various disease processes. In cancer cells, N-(2,4-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDAC activity, N-(2,4-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide can promote the expression of tumor suppressor genes and inhibit the expression of oncogenes, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to have various biochemical and physiological effects in laboratory experiments. In cancer cells, N-(2,4-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide can induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth and proliferation. N-(2,4-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(2,4-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide in laboratory experiments is its specificity for certain enzymes and signaling pathways. This allows for targeted inhibition of specific disease processes without affecting normal cellular functions. However, one of the limitations of N-(2,4-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide is its relatively low solubility in water, which can limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(2,4-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide. One area of research is the development of more efficient synthesis methods for N-(2,4-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide, which could lead to increased availability and lower costs. Another area of research is the exploration of N-(2,4-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide's potential therapeutic applications in other diseases, such as neurological disorders and autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of N-(2,4-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide in vivo.
Métodos De Síntesis
N-(2,4-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide can be synthesized through a multi-step process involving the use of various reagents and solvents. One of the most common methods for synthesizing N-(2,4-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide involves the reaction of 2,4-dimethylphenyl isocyanate with 4-methoxy-3-nitrobenzenesulfonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with morpholine and subsequently hydrolyzed to yield N-(2,4-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been studied extensively for its potential therapeutic applications in various diseases. One of the most promising applications of N-(2,4-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide is in the treatment of cancer. Studies have shown that N-(2,4-dimethylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide can inhibit the growth and proliferation of cancer cells by targeting specific enzymes and signaling pathways involved in cancer development.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-4-methoxy-3-(morpholine-4-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-14-4-6-18(15(2)12-14)21-28(24,25)16-5-7-19(26-3)17(13-16)20(23)22-8-10-27-11-9-22/h4-7,12-13,21H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOHNBWEMRAJEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylcarbonyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-(ethoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5780335.png)
![5-[(4-methyl-1-piperazinyl)methyl]-4-(1-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5780338.png)
![N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-2-pyridinecarbohydrazide](/img/structure/B5780346.png)

![N'-{[2-(4-nitrophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5780358.png)
![2-[(4-methyl-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5780365.png)
![2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780386.png)
![ethyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B5780394.png)

![1-{[(4-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5780401.png)



![N-{4-[(diethylamino)methyl]phenyl}-3-methylbenzamide](/img/structure/B5780439.png)